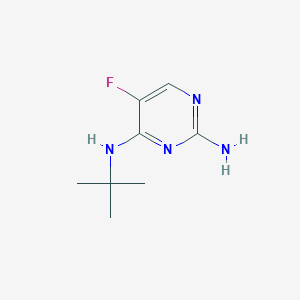
2-Amino-4-(t-butylamino)-5-fluoropyrimidine
Cat. No. B8319316
M. Wt: 184.21 g/mol
InChI Key: NYYWZOHCKVLPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06133284
Procedure details


To 8 ml of acetic acid were added 1.00 g of 2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine together with 215 mg of 10% palladium on carbon, and the mixture was hydrogenated at 60° C. for ten days. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. The procedure of adding 10 ml of ethanol and concentrating under reduced pressure was repeated three times, and the residue was separated by column chromatography (silica gel, 25 g; eluent: chloroform, and then, chloroform:methanol, 200:1), and the corresponding fractions were collected and concentrated under reduced pressure to obtain 360 mg of the title compound as a pale gray solid.
Name
2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine
Quantity
1 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C([NH:8][C:9]1[N:14]=[C:13]([NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])[C:12]([F:20])=[CH:11][N:10]=1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[NH2:8][C:9]1[N:14]=[C:13]([NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[C:12]([F:20])=[CH:11][N:10]=1
|
Inputs


Step One
|
Name
|
2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC=C(C(=N1)NC(C)(C)C)F
|
|
Name
|
|
|
Quantity
|
215 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was hydrogenated at 60° C. for ten days
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was separated by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent and the like were distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The procedure of adding 10 ml of ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was separated by column chromatography (silica gel, 25 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
eluent: chloroform, and then, chloroform:methanol, 200:1), and the corresponding fractions were collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=N1)NC(C)(C)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 360 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
